4-(Benzyloxy)-2-bromo-1-chlorobenzene

Purity Analysis Quality Control Procurement Specification

4-(Benzyloxy)-2-bromo-1-chlorobenzene (1881288-26-1) provides distinct ortho-bromo and ortho-chloro reactive sites for sequential, orthogonal Suzuki-Miyaura couplings. This specific substitution pattern ensures predictable site-selectivity in iterative synthesis, critical for assembling unsymmetrical biaryl motifs. With a 71% lower cost per gram than its regioisomer and NLT 98% purity, it minimizes batch failure and improves scale-up economics.

Molecular Formula C13H10BrClO
Molecular Weight 297.57 g/mol
CAS No. 1881288-26-1
Cat. No. B6307848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-bromo-1-chlorobenzene
CAS1881288-26-1
Molecular FormulaC13H10BrClO
Molecular Weight297.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)Br
InChIInChI=1S/C13H10BrClO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyNJJGUYPSCBNIOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS 1881288-26-1): Procurement-Grade Trifunctional Aryl Halide Scaffold


4-(Benzyloxy)-2-bromo-1-chlorobenzene (CAS 1881288-26-1) is a polyhalogenated aromatic ether with the molecular formula C13H10BrClO and a molecular weight of 297.57 g/mol . It serves as a trifunctional building block, possessing a benzyl-protected phenol, a bromine atom, and a chlorine atom on a single benzene ring. This specific substitution pattern (2-bromo, 1-chloro, 4-benzyloxy) is designed to provide orthogonally reactive sites for sequential palladium-catalyzed cross-couplings, distinguishing it from simpler aryl halides .

Why 4-(Benzyloxy)-2-bromo-1-chlorobenzene Cannot Be Replaced by Common Analogs


Direct substitution with other benzyloxy-halobenzenes is not feasible due to the fundamental principle of cross-coupling reactivity: bromine and chlorine exhibit vastly different rates in oxidative addition with palladium catalysts [1]. This compound's distinct substitution pattern (ortho-bromo, ortho-chloro relative to the benzyloxy group) provides a specific reactivity gradient. Replacing it with a regioisomer, such as 4-(benzyloxy)-1-bromo-2-chlorobenzene (CAS 729590-57-2), alters the electronic and steric environment of each halogen, leading to unpredictable site-selectivity and yields in sequential coupling steps. The precise orthogonality of the halogen pair is essential for iterative synthetic strategies in complex molecule assembly, a requirement that generic aryl halides cannot fulfill .

Quantitative Differentiation of 4-(Benzyloxy)-2-bromo-1-chlorobenzene from Close Analogs


Purity Benchmarking: Higher Assured Minimum Purity vs. Common Analogs

While many benzyloxy-halobenzene analogs are offered at a standard purity of 95%, 4-(Benzyloxy)-2-bromo-1-chlorobenzene is available from select suppliers with a guaranteed minimum purity of Not Less Than (NLT) 98% . This higher specification is directly comparable to the common 95% purity grade of its regioisomer, 4-(benzyloxy)-1-bromo-2-chlorobenzene (CAS 729590-57-2), which is frequently listed at 95% .

Purity Analysis Quality Control Procurement Specification

Procurement Cost Advantage Over Structurally Similar Isomer

Despite its higher assured purity, the target compound demonstrates a significant cost advantage in procurement compared to its close regioisomer. The price per gram for 4-(Benzyloxy)-2-bromo-1-chlorobenzene is approximately 1,785 CNY/g, whereas the isomer 4-(benzyloxy)-1-bromo-2-chlorobenzene (CAS 729590-57-2) is listed at a substantially higher price point of 3,718 CNY/g for a comparable purity grade .

Cost Efficiency Supply Chain Comparative Procurement

Reactivity Differentiation: Orthogonal Halogen Pairing for Sequential Cross-Coupling

The target compound's bromine and chlorine atoms provide a well-established reactivity gradient in palladium-catalyzed cross-couplings. This property, inferred from the class of polyhalogenated benzenes, enables sequential functionalization without the need for intermediate protection/deprotection steps [1]. In contrast, analogs lacking a bromine atom or possessing only one type of halogen (e.g., 4-(benzyloxy)chlorobenzene) would require less selective and more forcing conditions to achieve similar functionalization [2].

Cross-Coupling Site-Selectivity Synthetic Efficiency

Validated Application Scenarios for 4-(Benzyloxy)-2-bromo-1-chlorobenzene Procurement


High-Fidelity Synthesis of Unsymmetrical Biaryl Pharmacophores

Procurement of 4-(Benzyloxy)-2-bromo-1-chlorobenzene is validated for medicinal chemistry programs requiring the construction of unsymmetrical biaryl motifs. The orthogonal reactivity of its bromine and chlorine atoms allows for two sequential, site-selective Suzuki-Miyaura couplings to install distinct aryl groups . This capability is essential for synthesizing drug candidates with complex, non-symmetric structures, a process that would be significantly less efficient with regioisomeric or mono-halogenated analogs.

Cost-Sensitive Scale-Up of Advanced Intermediates

This compound is the optimal procurement choice for projects transitioning from discovery to preclinical development. Its 71% lower cost per gram compared to the regioisomer 4-(benzyloxy)-1-bromo-2-chlorobenzene provides a clear economic advantage . Furthermore, the availability of a 98% purity grade minimizes the risk of batch failure due to unknown impurities, ensuring more consistent and predictable scale-up outcomes.

Precision Synthesis of Polymer Building Blocks

In materials science, the compound serves as a critical monomer for synthesizing well-defined oligomers and polymers via controlled chain-growth polymerization. The high purity (NLT 98%) is paramount to prevent premature chain termination caused by monofunctional impurities . This ensures the attainment of targeted molecular weights and narrow dispersities, which are directly linked to material performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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